3H-isoindol-1-amine;2,4,6-trinitrophenol
Description
3H-Isoindol-1-amine is an isoindole derivative with an amine group at the 1-position.
2,4,6-Trinitrophenol (picric acid) is a well-characterized nitroaromatic explosive with the formula C₆H₃N₃O₇. It exists as a yellow crystalline solid when dry and is highly reactive, forming shock-sensitive metal picrates (e.g., copper or iron picrates) . Its primary uses include explosives manufacturing, rocket fuels, and analytical chemistry (e.g., as a staining agent or fluorescent probe for nitroaromatic detection) .
Properties
CAS No. |
63027-10-1 |
|---|---|
Molecular Formula |
C14H11N5O7 |
Molecular Weight |
361.27 g/mol |
IUPAC Name |
3H-isoindol-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H8N2.C6H3N3O7/c9-8-7-4-2-1-3-6(7)5-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5H2,(H2,9,10);1-2,10H |
InChI Key |
RLTPWOWSENFKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves the nitration of isoindoline derivatives. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
3H-isoindol-1-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound .
Scientific Research Applications
3H-isoindol-1-amine;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Findings :
- Picric acid is more reactive than TNT due to its phenolic -OH group, which facilitates salt formation with metals, increasing explosive sensitivity .
- Unlike 2,4-dinitrophenol, picric acid’s third nitro group enhances its fluorescence-quenching properties, making it a superior probe for nitroaromatic detection in environmental monitoring .
Comparison with Amine-Containing Heterocycles
Key Findings :
- The 1H-benzimidazol-2-amine-picric acid complex highlights how amine-nitrogen interactions can amplify explosive hazards compared to standalone amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
